molecular formula C22H26N4O5S B2387141 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-13-2

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2387141
CAS No.: 442881-13-2
M. Wt: 458.53
InChI Key: YCEZKHRHKDGUDZ-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of sulfonamides and oxadiazoles. This compound is characterized by its unique structure, which includes a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting an amine with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the sulfonamide intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The oxadiazole ring can interact with nucleic acids and proteins, affecting their function. The methoxyphenyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • **4-[butyl(ethyl)sulfamoyl]-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • **4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • **4-[butyl(ethyl)sulfamoyl]-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-4-6-15-26(5-2)32(28,29)19-13-9-16(10-14-19)20(27)23-22-25-24-21(31-22)17-7-11-18(30-3)12-8-17/h7-14H,4-6,15H2,1-3H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEZKHRHKDGUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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